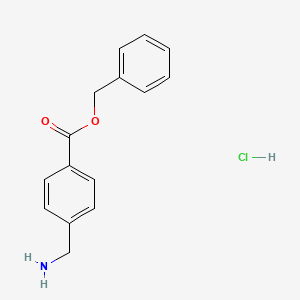

![molecular formula C13H12N2O2S2 B2406047 (E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1396892-52-6](/img/structure/B2406047.png)

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a chemical compound with the molecular formula CHNOS. It has an average mass of 156.206 Da and a monoisotopic mass of 156.035736 Da .

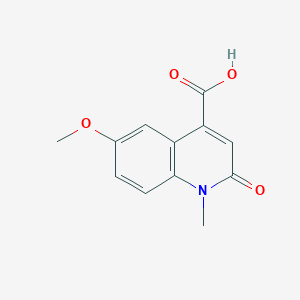

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 59.9±3.0 kJ/mol and a flash point of 167.7±25.1 °C .Scientific Research Applications

Synthesis and Structural Analysis

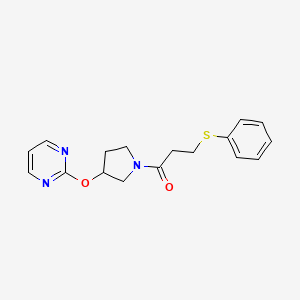

- Synthesis Methods : The synthesis of similar compounds involves basic conditions and condensation reactions, as seen in the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (Kariuki et al., 2022).

- Structural Determination : Advanced techniques like NMR spectroscopy and X-ray diffraction are often used for structural analysis of such compounds (Prabhuswamy et al., 2016).

Biological and Pharmacological Activities

- Antitumor Potential : Some acrylamide derivatives have shown promising antitumor activities. For instance, bis-pyrazolyl-thiazoles incorporating thiophene moiety have been evaluated for their effectiveness against cancer cell lines (Gomha et al., 2016).

- Antimicrobial Properties : Thiazole and pyrazole derivatives, related to the structure , have shown antimicrobial activities. This suggests potential applications in combating bacterial and fungal infections (Elmagd et al., 2017).

Industrial Applications

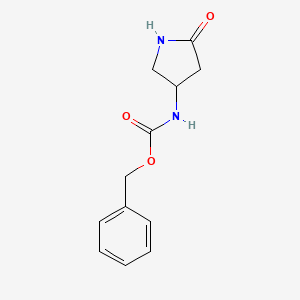

- Corrosion Inhibition : Quinoxaline derivatives, which share structural similarities, have been used as corrosion inhibitors, indicating possible industrial applications in material preservation (Saraswat & Yadav, 2020).

Photovoltaic and Sensitizing Agents

- Dye-Sensitized Solar Cells : Compounds with thiophene moieties, like the one , have been used in the development of sensitizers for dye-sensitized solar cells, hinting at potential applications in renewable energy technologies (Han et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

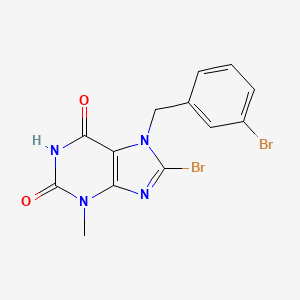

The primary targets of the compound are currently unknown. The compound is a derivative of thiazole , a heterocyclic organic compound that is found in many potent biologically active compounds . Thiazole derivatives have been known to exhibit a broad range of biological activities .

Mode of Action

Based on the properties of related thiazole derivatives , it can be hypothesized that the compound may interact with its targets to induce changes at the molecular level.

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Some thiazole derivatives have been found to induce s phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .

Properties

IUPAC Name |

(E)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c16-12(4-3-9-2-1-7-18-9)15-13-14-10-5-6-17-8-11(10)19-13/h1-4,7H,5-6,8H2,(H,14,15,16)/b4-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRGNIKDWAQACY-ONEGZZNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)

![Ethyl 3-{[(3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2405974.png)

![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)

![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)